molecular formula C21H20N2S3 B2668350 2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile CAS No. 371222-47-8

2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B2668350
CAS No.: 371222-47-8
M. Wt: 396.59
InChI Key: PRCOLPJIDOCMBG-UHFFFAOYSA-N
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Description

The compound 2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile (CAS: 371222-47-8) is a pyridine derivative with a molecular formula of C₂₁H₂₀N₂S₃ and a molecular weight of 396.59 . Its structure features:

  • A pyridine core substituted at position 2 with a bis-sulfanyl group ([(butylsulfanyl)methyl]sulfanyl).
  • A phenyl group at position 3.
  • A thiophen-2-yl group at position 4.
  • A carbonitrile moiety at position 2.

This compound is synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of intermediates for prostaglandin dehydrogenase inhibitors .

Properties

IUPAC Name

2-(butylsulfanylmethylsulfanyl)-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2S3/c1-2-3-11-24-15-26-21-18(14-22)17(16-8-5-4-6-9-16)13-19(23-21)20-10-7-12-25-20/h4-10,12-13H,2-3,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCOLPJIDOCMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile with butylsulfanyl methyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dimethylformamide (DMF) is common.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common in large-scale production.

Chemical Reactions Analysis

Oxidation of Sulfanyl Groups

The sulfanyl (-S-) groups are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating the compound’s electronic properties and biological activity.

Reaction Conditions Products Mechanistic Insights
H<sub>2</sub>O<sub>2</sub>/AcOH, 25°CMono- or di-sulfoxide derivativesSelective oxidation occurs at the more electron-rich sulfanyl site due to steric and electronic effects.
mCPBA (meta-chloroperbenzoic acid), DCMSulfone derivativesStrong oxidizing agents fully oxidize both sulfanyl groups, yielding thermally stable sulfones .

Key Findings :

  • Oxidation kinetics depend on the steric accessibility of sulfanyl groups. The butylsulfanylmethylsulfanyl moiety oxidizes faster than bulkier substituents.

  • Sulfone derivatives exhibit enhanced polarity, influencing solubility and pharmacokinetic profiles .

Hydrolysis of Carbonitrile Group

The carbonitrile (-CN) group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acids or primary amides.

Conditions Products Catalysts/Notes
6M HCl, reflux3-Carboxylic acid derivativeAcidic hydrolysis proceeds via nitrile → amide → carboxylic acid pathway .
NaOH (aq.), H<sub>2</sub>O<sub>2</sub>, 80°C3-Carboxamide derivativeBasic conditions favor direct conversion to amides without intermediate isolation .

Key Findings :

  • Hydrolysis rates are slower compared to aliphatic nitriles due to electron-withdrawing effects from the pyridine ring .

  • The thiophene moiety remains intact under these conditions, confirming its stability toward hydrolysis .

Electrophilic Substitution on Thiophene Ring

The electron-rich thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position, guided by directing effects of adjacent groups.

Reagent Reaction Position/Product
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration5-Nitro-thiophene derivative
Cl<sub>2</sub>/FeCl<sub>3</sub>Chlorination5-Chloro-thiophene derivative

Key Findings :

  • The carbonitrile group on the pyridine ring exerts a meta-directing effect, while the thiophene sulfur enhances reactivity at the 5-position .

  • Halogenated derivatives show improved binding affinity in biological assays due to increased hydrophobicity .

Nucleophilic Aromatic Substitution on Pyridine Ring

The pyridine ring participates in nucleophilic substitution at activated positions, particularly when electron-withdrawing groups (e.g., -CN) enhance leaving-group displacement.

Nucleophile Conditions Product
NH<sub>3</sub>/EtOH, 100°CDisplacement of sulfanyl groups3-Amino-pyridine derivative
KSCN/Cu catalystThiocyanation3-Thiocyano-pyridine derivative

Key Findings :

  • The 3-carbonitrile group activates the pyridine ring for substitution at the 2- and 4-positions.

  • Copper catalysts improve reaction efficiency by stabilizing transition states .

Coordination with Metal Ions

The sulfur and nitrogen atoms act as ligands, forming coordination complexes with transition metals.

Metal Salt Complex Type Application
PdCl<sub>2</sub>Square-planar Pd(II) complexCatalyzes Suzuki-Miyaura cross-coupling reactions.
Fe(NO<sub>3</sub>)<sub>3</sub>Octahedral Fe(III) complexExhibits antimicrobial activity due to metal-ligand charge transfer .

Key Findings :

  • The butylsulfanyl group enhances ligand flexibility, enabling diverse coordination geometries .

  • Palladium complexes demonstrate catalytic activity comparable to commercial ligands.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development, particularly in targeting specific biological pathways:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. Studies have shown that pyridine derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The presence of sulfur atoms in the structure may enhance the compound's ability to disrupt microbial cell membranes, making it a potential candidate for developing new antibiotics .

Material Science

The compound's electronic properties make it suitable for applications in materials science:

  • Organic Semiconductors : Due to its conjugated system, this compound can be explored as an organic semiconductor in electronic devices. Its ability to conduct electricity while maintaining stability under various conditions is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Sensors : The unique chemical structure allows for selective binding with specific ions or molecules, making it a suitable candidate for sensor applications, particularly in detecting heavy metals or biomolecules .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyridine derivatives, including compounds structurally related to 2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile. The results demonstrated a significant reduction in cell viability in several cancer cell lines, suggesting that this class of compounds warrants further investigation for potential therapeutic use .

Case Study 2: Material Applications

Research conducted by material scientists explored the use of sulfur-containing compounds as charge transport materials in OLEDs. The findings indicated that these compounds exhibited favorable charge mobility and stability, leading to enhanced performance in device applications .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic properties, solubility, and biological activity. Key analogues include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound [(Butylsulfanyl)methyl]sulfanyl C₂₁H₂₀N₂S₃ 396.59 Intermediate for tissue repair agents .
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 4-Methylpiperazinyl C₂₁H₂₁N₄S 369.49 Crystallographically characterized; potential CNS activity due to piperazine moiety .
2-{[3-(4-Chloroanilino)-2-hydroxypropyl]sulfanyl}-... 3-(4-Chloroanilino)-2-hydroxypropylsulfanyl C₂₅H₂₀ClN₃OS₂ 478.03 Higher molecular weight; chloro group may enhance bioactivity .
Schiff Base Derivatives (e.g., 34a–e) Hydrazinocarbonylmethoxy with aromatic groups Variable ~450–500 Antimicrobial and antibiofilm activity .
Key Observations:
  • Electronic Effects : The bis-sulfanyl group in the target compound is electron-withdrawing, whereas the methylpiperazinyl group in the analogue is electron-donating, altering reactivity in substitution reactions .
  • Biological Activity : Schiff base derivatives exhibit antimicrobial activity (e.g., 64.81% inhibition against E. coli), while the target compound’s derivatives are linked to tissue repair .

Substituent Variations at Position 6

The thiophen-2-yl group at position 6 is conserved in many analogues, but substitutions here can modulate π-stacking interactions and solubility:

Compound Name Substituent at Position 6 Molecular Formula Key Properties References
Target Compound Thiophen-2-yl C₂₁H₂₀N₂S₃ Enhanced aromatic interactions .
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Thiophen-2-yl C₁₀H₆N₂S₂ Simpler structure; lower solubility

Physicochemical Properties

  • Solubility : The bis-sulfanyl group in the target compound likely reduces aqueous solubility compared to piperazine-containing analogues .
  • Thermal Stability: No direct data, but crystallographic studies (using SHELX software ) suggest stable packing for the piperazine analogue .

Biological Activity

The compound 2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile (CAS No. 371222-47-8) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C21H20N2S3
  • Molecular Weight : 396.59 g/mol
  • Structural Features : The compound contains a pyridine ring substituted with thiophenes and butylsulfanyl groups, which contribute to its unique biological properties.

Table 1: Chemical Characteristics

PropertyValue
CAS Number371222-47-8
Molecular FormulaC21H20N2S3
Molecular Weight396.59 g/mol

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of sulfur atoms in the compound may enhance its ability to scavenge free radicals, potentially protecting cells from oxidative stress.

Anticancer Activity

Several studies have reported that pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this pyridine derivative have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Modulation of Signaling Pathways : It could affect pathways such as NF-kB and MAPK, which are crucial in cancer cell survival and proliferation.

Study 1: Anticancer Efficacy

A study conducted on a series of pyridine derivatives demonstrated that those with thiophenes exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of related compounds. It was found that these compounds could activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and protection against neurodegeneration.

Therapeutic Applications

The potential therapeutic applications for this compound include:

  • Cancer Therapy : Due to its anticancer properties.
  • Neuroprotection : As a potential treatment for neurodegenerative diseases.
  • Antioxidant Supplementation : To mitigate oxidative stress-related conditions.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; protects against oxidative stress
AnticancerInduces apoptosis in cancer cells; inhibits growth
NeuroprotectiveActivates Nrf2 pathway; enhances antioxidant enzyme expression

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound, and what critical parameters influence yield?

A reflux-based approach using pyridine as a solvent is effective for analogous pyridine-carbonitrile derivatives. For example, reacting arylidenemalononitrile precursors with thiophene-containing intermediates under reflux (6 hours) in pyridine, followed by neutralization and recrystallization (e.g., ethanol/DMF mixtures), can achieve moderate yields . Key parameters include:

  • Reaction time : Prolonged reflux (≥6 hours) ensures complete cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., pyridine) enhance nucleophilic substitution at sulfur sites.
  • Purification : Recrystallization in mixed solvents removes unreacted starting materials.

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • NMR : 1^1H and 13^13C NMR identify sulfanyl (-S-) groups, thiophene protons, and nitrile (-CN) signals.
  • X-ray crystallography : Resolves bond angles and packing interactions (e.g., C-S bond lengths ~1.8 Å, pyridine ring planarity) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed NMR shifts often arise from dynamic thiophene-sulfur interactions. Strategies include:

  • Cross-verification : Compare experimental data with computational models (DFT calculations for NMR chemical shifts).
  • Crystallographic validation : Use X-ray structures (e.g., ) to confirm substituent orientations and rule out tautomerism .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

Byproducts like bis-thiophene adducts or oxidized sulfanyl groups may form. Mitigation involves:

  • Stoichiometric control : Limit excess thiophene derivatives to prevent over-substitution.
  • Inert atmosphere : Use N2_2/Ar to suppress sulfur oxidation.
  • Chromatographic monitoring : HPLC or TLC identifies impurities early (e.g., lists related sulfanyl intermediates as potential contaminants) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray data ( ) reveals intermolecular interactions:

  • π-π stacking : Between phenyl and pyridine rings (3.5–4.0 Å spacing).
  • S···S interactions : Contribute to lattice stability (distance ~3.3 Å). These features affect solubility and melting behavior, critical for formulation studies .

Q. What computational methods are suitable for predicting electronic effects of substituents?

  • DFT calculations : Model HOMO-LUMO gaps to assess electron-withdrawing effects of -CN and electron-donating thiophene groups.
  • Molecular docking : Predict binding affinity if the compound is bioactive (e.g., thiophene’s role in π-stacking with protein targets).

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